

GSK2239633A: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2239633A is a potent and selective, orally bioavailable allosteric antagonist of the C-C chemokine receptor 4 (CCR4). This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant in vitro and in vivo studies are presented, alongside visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Chemical Structure and Properties

GSK2239633A, systematically named N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide, is classified as an arylsulfonamide.[1][2] Its chemical structure is characterized by a central indazole core linked to a chlorothiophene sulfonamide and a substituted benzyl group.

Table 1: Physicochemical and Identification Properties of GSK2239633A



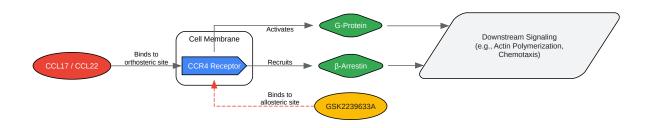
Property	Value	Reference
IUPAC Name	N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide	[1]
Molecular Formula	C24H25CIN4O5S2	[3]
Molecular Weight	549.06 g/mol	[3]
CAS Number	1240516-71-5	[3]
Appearance	White to off-white solid	[3]

Mechanism of Action

GSK2239633A functions as a negative allosteric modulator of CCR4, a G protein-coupled receptor (GPCR).[1][4] It binds to an intracellular domain of the receptor, distinct from the orthosteric site where endogenous ligands such as CCL17 (TARC) and CCL22 (MDC) bind.[1] [4] This allosteric binding inhibits the conformational changes in the receptor necessary for downstream signaling, effectively blocking the recruitment of intracellular signaling proteins like G-proteins and β-arrestin.[5][6] The key residues identified as crucial for the binding of **GSK2239633A** to CCR4 are K310, Y304, and M243.[4][5]

The antagonism of CCR4 by **GSK2239633A** is significant in the context of diseases where this receptor plays a key pathological role, such as in asthma and other allergic conditions, by preventing the recruitment of Th2 lymphocytes to sites of inflammation.[1][7]





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Figure 1: Mechanism of Action of GSK2239633A on the CCR4 Signaling Pathway.

Pharmacological Properties Pharmacodynamics

In vitro studies have demonstrated the potent inhibitory activity of **GSK2239633A** on CCR4. It inhibits the binding of the radiolabeled CCR4 ligand [125 I]-TARC to human CCR4 with a pIC $_{50}$ of 7.96.[3] Furthermore, it inhibits TARC-induced increases in F-actin content in human CD4+ CCR4+ T-cells with a pA $_{2}$ of 7.11 \pm 0.29.[3] In a clinical setting, a 1500 mg oral dose of **GSK2239633A** resulted in a mean CCR4 occupancy of 74%, inhibiting TARC-induced actin polymerization.[1]

Table 2: In Vitro and In Vivo Pharmacodynamic Properties of GSK2239633A



Parameter	Value	Assay System	Reference
pIC ₅₀	7.96	[¹²⁵ I]-TARC binding to human CCR4	[3]
pA ₂	7.11 ± 0.29	TARC-induced F-actin increase in human CD4+ CCR4+ T-cells	[3]
CCR4 Occupancy	74% (mean)	TARC-induced actin polymerization in healthy male subjects (1500 mg oral dose)	[1]

Pharmacokinetics

The pharmacokinetic profile of **GSK2239633A** has been evaluated in healthy male subjects through both intravenous and oral administration.

Following a single intravenous infusion of 100 μ g, **GSK2239633A** exhibited rapid, bi-phasic distribution and a slow terminal elimination half-life of 13.5 hours.[1]

Oral administration of single ascending doses (150-1500 mg) showed rapid absorption with a median t_{max} of 1.0-1.5 hours.[1] However, the estimated oral bioavailability was low, with a maximum of 16%.[1] Co-administration with a high-fat meal significantly increased systemic exposure, with AUC and C_{max} increasing by approximately 180% and 103%, respectively, for a 1200 mg dose.[1] The increases in AUC and C_{max} were less than dose-proportional.[1]

Table 3: Pharmacokinetic Parameters of **GSK2239633A** in Healthy Male Subjects



Parameter	Intravenous (100 µg)	Oral (150-1500 mg, fasted)	Oral (1200 mg, fed)	Reference
Terminal Half-life (t½)	13.5 hours	-	-	[1]
Median t _{max}	-	1.0–1.5 hours	3.0 hours	[1]
C _{max}	-	695 ng/mL (1200 mg)	1410 ng/mL	[1]
AUC _{0-t}	4.420 ng·hr/mL (AUC ₀₋₄₈)	2330 ng·hr/mL (1200 mg)	6520 ng·hr/mL	[1]
Bioavailability	-	5–14%	~16%	[1]

Safety and Tolerability

In a clinical study involving healthy male subjects, **GSK2239633A** was generally well-tolerated. [1] Following intravenous administration, adverse events were reported by 50% of subjects.[1] After oral administration, 79% of subjects reported adverse events, with the majority (98%) being of mild to moderate intensity.[1][8]

Experimental Protocols Radioligand Binding Assay

Objective: To determine the inhibitory concentration (IC50) of **GSK2239633A** for the human CCR4 receptor.

Methodology:

- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CCR4 receptor are prepared.
- A constant concentration of the radioligand, [125]-TARC, is incubated with the cell membranes.
- Varying concentrations of GSK2239633A are added to the incubation mixture.

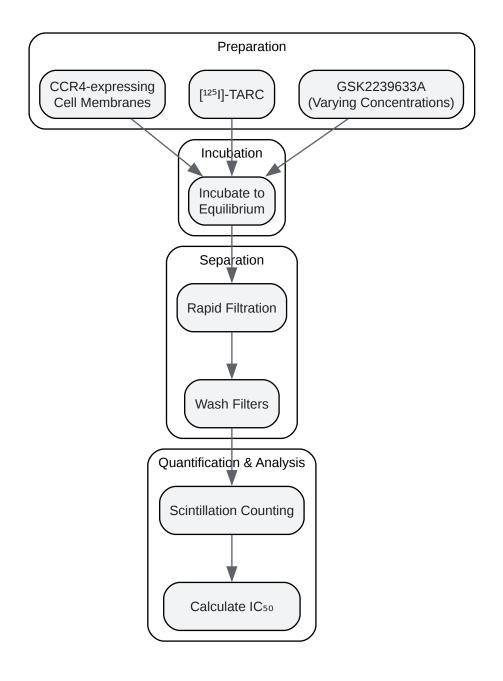






- The mixture is incubated to allow the binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
- The filters are washed to remove non-specifically bound radioactivity.
- The radioactivity retained on the filters is quantified using a scintillation counter.
- The concentration of **GSK2239633A** that inhibits 50% of the specific binding of [1251]-TARC is determined and reported as the IC₅₀ value.





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Figure 2: Experimental Workflow for the Radioligand Binding Assay.

F-actin Polymerization Assay

Objective: To assess the functional antagonism of **GSK2239633A** on TARC-induced actin polymerization in human CD4+ CCR4+ T-cells.

Methodology:



- Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.
- The cells are stained with fluorescently labeled antibodies against CD4 and CCR4.
- The stained cells are incubated with either GSK2239633A (at various concentrations) or a vehicle control for 30 minutes at 37°C.
- The cells are then stimulated with a CCR4 agonist (e.g., TARC) for 15 seconds.
- The reaction is terminated by the addition of formaldehyde to fix the cells.
- The fixed cells are permeabilized and stained with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 647 phalloidin), which binds to F-actin.
- The mean fluorescence intensity of the CD4+ CCR4+ cell population is determined by flow cytometry.
- The inhibitory effect of GSK2239633A is quantified by comparing the F-actin content in treated versus untreated cells.

β-Arrestin-2 Recruitment Assay (BRET)

Objective: To measure the ability of **GSK2239633A** to inhibit agonist-induced recruitment of β -arrestin-2 to the CCR4 receptor.

Methodology:

- HEK293T cells are co-transfected with constructs encoding for CCR4 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP) or similar fluorescent protein.
- 48 hours post-transfection, the cells are washed and resuspended in an appropriate assay buffer.
- GSK2239633A is added to the cells and incubated for 45 minutes at 37°C to allow for binding equilibrium.
- The CCR4 agonist (e.g., CCL22) is then added to stimulate the cells.



- The BRET signal is measured by detecting the light emission from both Rluc and the fluorescent protein. An increase in the BRET ratio indicates the proximity of β-arrestin-2 to the CCR4 receptor.
- The inhibitory effect of GSK2239633A is determined by the reduction in the agonist-induced BRET signal.

Conclusion

GSK2239633A is a well-characterized allosteric antagonist of CCR4 with demonstrated in vitro potency and in vivo target engagement. While its oral bioavailability is low, it has shown a favorable safety profile in early clinical studies. The detailed understanding of its chemical structure, mechanism of action, and pharmacological properties provides a solid foundation for further research and development in therapeutic areas where CCR4 modulation is a key strategy.

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References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring an Intracellular Allosteric Site of CC-Chemokine Receptor 4 from 3D Models, Probe Simulations, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]



- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CCchemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK2239633A: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607783#chemical-structure-and-properties-ofgsk2239633a]

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